molecular formula C18H11BrO B1217794 2-Bromo-1-(pyren-1-yl)ethanone CAS No. 80480-15-5

2-Bromo-1-(pyren-1-yl)ethanone

Cat. No.: B1217794
CAS No.: 80480-15-5
M. Wt: 323.2 g/mol
InChI Key: KAEDEGFCOPIKKM-UHFFFAOYSA-N
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Description

2-Bromo-1-(pyren-1-yl)ethanone is a chemical compound with the molecular formula C18H11BrO. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is known for its fluorescent properties. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1-(pyren-1-yl)ethanone can be synthesized by reacting cupric bromide with 1-acetylpyrene. The reaction typically involves the following steps:

  • Dissolve 1-acetylpyrene in an appropriate solvent such as dichloromethane.
  • Add cupric bromide to the solution.
  • Stir the mixture at room temperature for several hours.
  • Purify the product using column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment. The key is to ensure the purity and yield of the product through efficient purification techniques.

Chemical Reactions Analysis

2-Bromo-1-(pyren-1-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium or copper.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted pyrene derivatives
  • Oxidized products like pyrene ketones or carboxylic acids
  • Reduced products like pyrene alcohols

Scientific Research Applications

2-Bromo-1-(pyren-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a fluorescent probe in chemical ionization mass spectroscopy for identifying sodium salts in reaction mixtures.

    Biology: Acts as a fluorescence detector in clinical studies, aiding in the detection of various biological molecules.

    Medicine: Potential use in developing fluorescent markers for imaging and diagnostic purposes.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific fluorescent properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(pyren-1-yl)ethanone primarily involves its fluorescent properties. The compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This property makes it useful in various analytical techniques, including fluorescence microscopy and spectroscopy. The molecular targets and pathways involved depend on the specific application and the biological or chemical system being studied.

Comparison with Similar Compounds

2-Bromo-1-(pyren-1-yl)ethanone can be compared with other similar compounds such as:

  • 1-(Bromoacetyl)pyrene
  • 2-Bromo-1-(pyren-2-yl)ethanone
  • 2-Bromo-1-(3-thienyl)ethanone

Uniqueness:

  • Fluorescent Properties: this compound exhibits unique fluorescent properties that make it highly valuable in analytical and diagnostic applications.
  • Chemical Reactivity: The presence of the bromine atom allows for various substitution reactions, enabling the synthesis of a wide range of derivatives.

Properties

IUPAC Name

2-bromo-1-pyren-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO/c19-10-16(20)14-8-6-13-5-4-11-2-1-3-12-7-9-15(14)18(13)17(11)12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEDEGFCOPIKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230358
Record name 1-Bromoacetylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80480-15-5
Record name 1-Bromoacetylpyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080480155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromoacetylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Bromoacetyl)pyrene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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